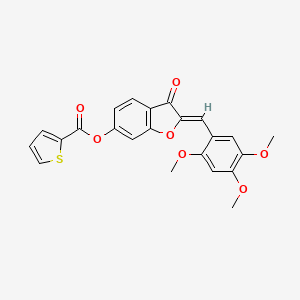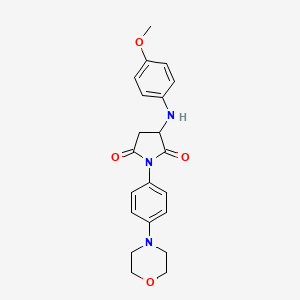![molecular formula C24H24FN5O3 B2357165 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848063-41-2](/img/structure/B2357165.png)
3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, a category to which the compound "3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" belongs, have made significant contributions in cancer treatment. 5-Fluorouracil (5-FU) is a widely used fluorinated pyrimidine in treating over 2 million cancer patients annually. The review highlights the synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. It also delves into the computational and experimental insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics. The paper details novel mechanisms of action beyond the inhibition of thymidylate synthase, highlighting the roles of RNA modifying enzymes and DNA topoisomerase 1 in fluorinated pyrimidine activity. The advancements pave the way for more precise cancer treatment in personalized medicine (Gmeiner, 2020).
Tautomerism of Nucleic Acid Bases
The paper investigates the tautomeric equilibria of purine and pyrimidine bases and how molecular interactions in different environments can influence this. Tautomeric changes can significantly affect the biological functions of these bases. The review also highlights the importance of infrared studies in understanding these equilibria. It emphasizes the unique case of 9-methylguanine, which exhibits a rare tautomeric form in an inert matrix, potentially leading to spontaneous mutations due to altered base pairing in DNA. This finding underlines the potential biological significance of tautomeric forms of pyrimidines and purines (Person et al., 1989).
Role in Optoelectronic Materials
Quinazolines and pyrimidines, including compounds like "this compound," have been extensively studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review discusses the luminescent properties of small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their potential in creating novel optoelectronic materials. Incorporation of these heterocycles into π-extended conjugated systems is shown to be valuable for developing materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Role in Nucleotide Metabolism and Cancer
While traditionally associated with nucleotide synthesis for DNA replication and cellular bioenergetics, recent studies have explored non-proliferative roles of pyrimidine metabolism in cancer. This review discusses how pyrimidine catabolism can induce differentiation in leukemic cells and maintain mesenchymal-like states in solid tumors. It posits pyrimidine molecules as potential oncometabolites, suggesting a broader perspective on their role in cancer beyond proliferation, potentially leading to new therapeutic strategies (Siddiqui & Ceppi, 2020).
Mechanism of Action
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-15-12-28(18-8-10-19(33-3)11-9-18)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-4-6-17(25)7-5-16/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVMJGDATSEGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)
![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)

![Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2357086.png)



![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)
![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)
![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

